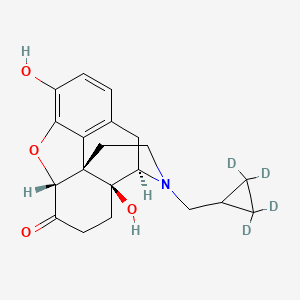
4-Methyl-3-(Pyrrolidin-3-yl)pyridin
Übersicht
Beschreibung
4-Methyl-3-(pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(pyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(pyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgetika und Beruhigungsmittel
Derivate von “4-Methyl-3-(Pyrrolidin-3-yl)pyridin” wurden ausgiebig auf ihr Potenzial als Analgetika und Beruhigungsmittel untersucht. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielen zu interagieren, die die Schmerzempfindung modulieren und Sedierung induzieren können. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapien zur Schmerzbehandlung, insbesondere für Patienten, die möglicherweise nicht gut auf herkömmliche Analgetika ansprechen .
Antidiabetische Aktivität
Die Forschung hat gezeigt, dass bestimmte Derivate von “this compound” den Blutzuckerspiegel signifikant senken können. Diese Eigenschaft ist besonders vorteilhaft für die Vorbeugung und Behandlung von Erkrankungen, die mit erhöhtem Plasma-Blutzucker verbunden sind, wie z. B. Typ-1-Diabetes, Fettleibigkeit-bedingter Diabetes, diabetische Dyslipidämie und Herz-Kreislauf-Erkrankungen .
Antimykobakterielle Eigenschaften
Die Verbindung hat sich als vielversprechend bei der Behandlung von Mykobakterieninfektionen erwiesen. Ihre strukturelle Konfiguration ermöglicht es ihr, das Wachstum von Mykobakterien zu hemmen, die das verursachende Agens für Tuberkulose sind. Diese Anwendung ist angesichts der zunehmenden Resistenz gegen bestehende Antimykobakterienmedikamente von entscheidender Bedeutung .
Antivirale Anwendungen
Derivate von “this compound” haben antivirale Aktivitäten gezeigt, einschließlich Wirkung gegen HIV-1. Durch die Hemmung bestimmter Enzyme oder die Beeinträchtigung von Virusreplikationsmechanismen könnten diese Verbindungen die Grundlage für neue antivirale Medikamente bilden .
Antitumor- und Antikrebs-Potenzial
Die Derivate der Verbindung haben eine Antikrebsaktivität gezeigt. Sie wirken durch Hemmung der Topoisomerase I, einem Enzym, das für die DNA-Replikation in schnell teilenden Zellen, wie z. B. Krebszellen, entscheidend ist. Diese Hemmung kann die Proliferation von Krebszellen verhindern und in Krebsbehandlungsschemata integriert werden .
Neurologische Erkrankungen
Es gibt Hinweise darauf, dass “this compound” zur Behandlung von Erkrankungen des Nervensystems verwendet werden kann. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und mit Zielen des zentralen Nervensystems zu interagieren, macht sie zu einem potenziellen Therapeutikum für kognitive Störungen und neurodegenerative Erkrankungen .
Kardiovaskuläre Anwendungen
Aufgrund seiner Auswirkungen auf den Blutzuckerspiegel und potenziellen Lipid-modulierenden Effekten könnte “this compound” bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sein. Es kann helfen, Erkrankungen wie Hyperlipidämie und Bluthochdruck zu kontrollieren, die Risikofaktoren für Herzerkrankungen sind .
Pharmakokinetische Verbesserungen
Einige Derivate von “this compound” wurden auf ihre pharmakokinetischen Eigenschaften hin untersucht. Diese Studien zielen darauf ab, zu verstehen, wie der Körper diese Verbindungen aufnimmt, verteilt, metabolisiert und ausscheidet, was für die Entwicklung effektiver und sicherer Medikamente unerlässlich ist .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The presence of the pyrrolidine ring in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives have been associated with diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the storage temperature for this compound is 4 degrees celsius .
Biochemische Analyse
Biochemical Properties
4-Methyl-3-(pyrrolidin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .
Cellular Effects
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. Additionally, it can impact metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-3-(pyrrolidin-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can lead to conformational changes in the target molecules, thereby altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
4-Methyl-3-(pyrrolidin-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Methyl-3-(pyrrolidin-3-yl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 4-Methyl-3-(pyrrolidin-3-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methyl-3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPAJFGBAJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


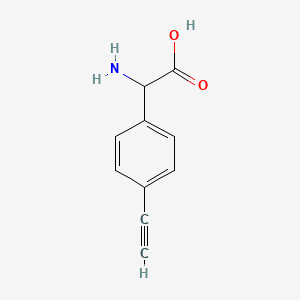
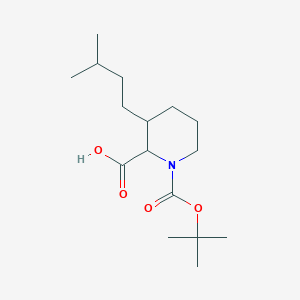
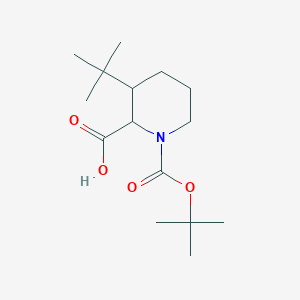
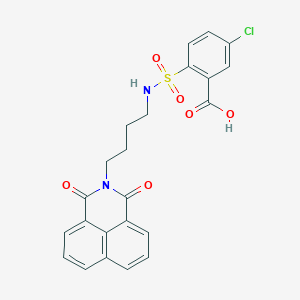
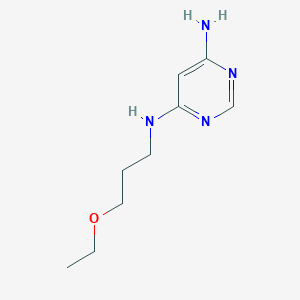
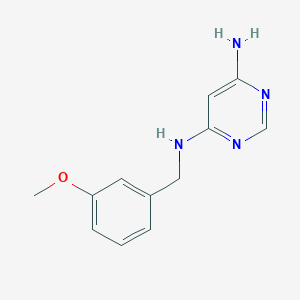

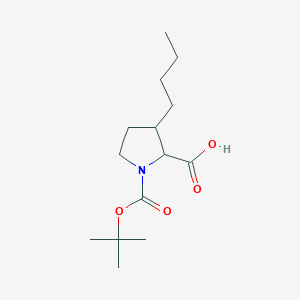

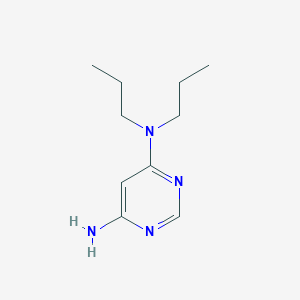
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
